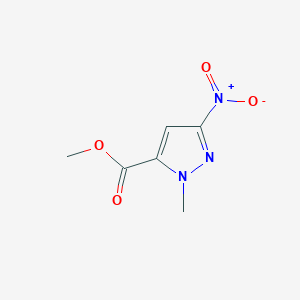
methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
“Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C6H7N3O4 . It has a molecular weight of 185.14 . The compound is in the form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” comprises two nitrogen (N) atoms and three carbon © atoms in a five-membered heterocyclic aromatic ring . The InChI code for this compound is 1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structures
Research has indicated that molecules such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate show complex hydrogen bonding patterns forming chains and sheets in their structures. These patterns are crucial for understanding the molecular and electronic structures of these compounds, which are related to methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (Portilla et al., 2007).
Reactivity and Synthesis
This compound has shown significant reactivity, making it a versatile compound in chemical synthesis. For instance, 3,4,5-Trinitro-1H-pyrazole undergoes reactions with various nucleophiles, leading to various substituted pyrazoles. Similarly, its methylated derivative reacts with different nucleophiles, showcasing its potential in synthetic organic chemistry (Dalinger et al., 2013).
Crystallographic Studies and Coordination Complexes
Studies have been conducted on the crystal structures of coordination complexes involving pyrazole-dicarboxylate acid derivatives, providing insights into their chelation and crystallization properties. These studies are essential for understanding the material properties and potential applications of these compounds (Radi et al., 2015).
Biological Applications and Pharmacophore Identification
Research has explored the biological applications of pyrazole derivatives, identifying pharmacophore sites for antitumor, antifungal, and antibacterial activities. These findings are crucial for drug discovery and understanding the molecular basis of these compounds' biological activities (Titi et al., 2020).
Molecular Interactions and Theoretical Studies
Investigations into compounds such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have combined experimental and theoretical approaches to study their molecular interactions. These studies provide a comprehensive understanding of the compounds' behavior and properties at the molecular level (Viveka et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-methyl-5-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(6(10)13-2)3-5(7-8)9(11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWXTKMLSGSLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)
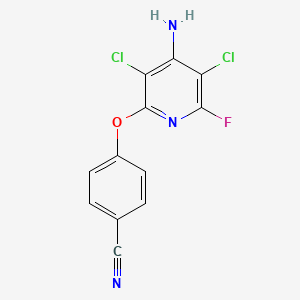


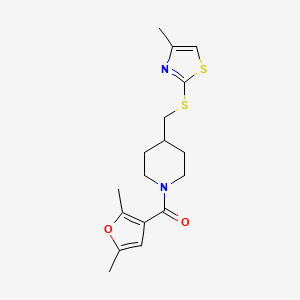

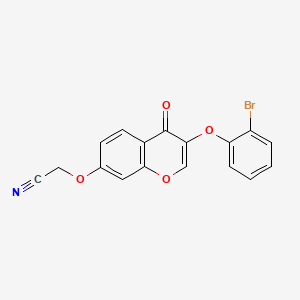
![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2576835.png)
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576836.png)
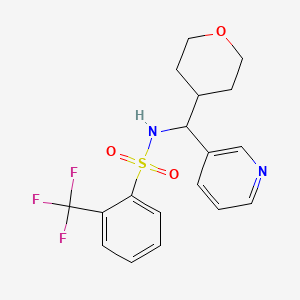
![Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate](/img/structure/B2576838.png)
![N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide](/img/structure/B2576839.png)
![2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2576843.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2576844.png)